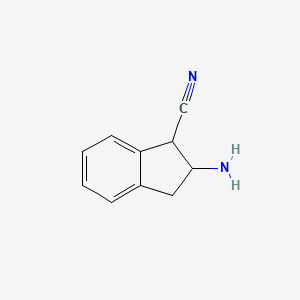

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile

Description

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5,12H2 |

InChI Key |

SQVOCUKLMHOMML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile: Scaffold Analysis and Synthetic Utility

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic methodologies, and pharmaceutical applications of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile (also referred to as 2-aminoindane-1-carbonitrile ).

Executive Summary

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic, conformationally restricted pharmacophore used primarily in medicinal chemistry as a rigid analogue of

Chemical Structure & Stereochemistry

The molecule consists of a 2,3-dihydro-1H-indene (indane) ring system substituted with a carbonitrile group at position 1 and an amino group at position 2.

Structural Identity[1]

-

IUPAC Name: 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile

-

Common Names: 2-Amino-1-cyanoindane; 1-cyano-2-aminoindane.

-

Molecular Formula:

-

Molecular Weight: 158.20 g/mol

Stereochemical Complexity

The presence of vicinal substituents at C1 and C2 creates two chiral centers, resulting in four possible stereoisomers:

-

(1R, 2R) and (1S, 2S) : Trans-isomers.

-

(1R, 2S) and (1S, 2R) : Cis-isomers.

The cis-isomer is often the primary target for peptidomimetics as it mimics the folded conformation of peptide chains. However, the trans-isomer is thermodynamically more stable in certain synthetic routes due to reduced steric strain between the vicinal functional groups.

| Isomer Configuration | Torsion Angle (Approx.) | Synthetic Accessibility | Application |

| Cis (Syn) | 0° - 60° | Moderate (requires stereocontrol) | Peptide turns, compact binding pockets |

| Trans (Anti) | 120° - 180° | High (via epoxide opening) | Extended peptide mimetics |

Physicochemical Properties

Understanding the physicochemical profile is essential for handling and formulation.

| Property | Value (Predicted/Experimental) | Relevance |

| Physical State | Solid (Crystalline powder) | Handling stability |

| Melting Point | 110°C - 135°C (Isomer dependent) | Purity characterization |

| Boiling Point | ~320°C (at 760 mmHg) | Thermal stability limit |

| pKa (Amine) | 8.5 - 9.2 | Protonation state at physiological pH |

| LogP | 1.2 - 1.5 | Lipophilicity/Membrane permeability |

| Solubility | DMSO, Methanol, DCM; Low in Water | Formulation solvent selection |

Synthetic Methodologies

The synthesis of 2-aminoindane-1-carbonitrile generally proceeds via functionalization of the indene alkene. The choice of route determines the diastereoselectivity (cis vs. trans).

Route A: The Indene Oxide Ring Opening (Trans-Selective)

This route utilizes the anti-addition mechanism inherent in epoxide ring opening to generate trans-isomers.

-

Epoxidation: Indene is oxidized to indene oxide (1,2-epoxyindane) using

-CPBA or Jacobsen’s catalyst (for enantioselectivity).[1] -

Ring Opening: The epoxide is opened with a cyanide source (e.g., TMSCN) or an azide source followed by reduction.

-

Direct Nitrile Formation: Opening with cyanide is difficult due to steric hindrance.

-

Stepwise: Open with Azide (

)

-

-

Functional Group Interconversion: The hydroxyl group is converted to a leaving group (Mesylate) and displaced by Cyanide, or the sequence is adjusted to place the Nitrile at C1 and Amine at C2.

Route B: The Chlorosulfonyl Isocyanate (CSI) Cycloaddition (Cis-Selective)

This is the preferred industrial route for generating cis-amino acid precursors (which can be converted to the nitrile).

-

Cycloaddition: Indene reacts with Chlorosulfonyl isocyanate (CSI) to form a

-lactam intermediate. -

Hydrolysis: Careful hydrolysis of the

-lactam yields cis-2-aminoindane-1-carboxylic acid . -

Amide Formation & Dehydration: The acid is converted to the primary amide and then dehydrated (e.g., using

or TFAA) to yield cis-2-aminoindane-1-carbonitrile .

Experimental Protocol: Synthesis via Modified Strecker (Conceptual)

Note: Direct Strecker on 2-indanone yields the geminal 2-amino-2-cyano product. The vicinal 1,2-product requires the alkene addition strategy described below.

Protocol: Preparation via Bromo-Indane Intermediate

-

Bromohydrin Formation:

-

Dissolve Indene (10 mmol) in DMSO/Water.

-

Add NBS (N-bromosuccinimide, 11 mmol) at 0°C.

-

Stir for 2h to form trans-2-bromo-1-indanol .

-

-

Azidation (Inversion to Cis):

-

Treat with

in DMF at 60°C. Mechanism: Neighboring group participation may retain configuration or invert depending on conditions. Standard

-

-

Nitrile Introduction:

-

This step is challenging.[2] A more robust path is the CSI route for the cis scaffold.

-

Visualization of Synthetic Logic

The following diagram illustrates the divergence between cis and trans synthesis pathways.

Caption: Synthetic divergence for 2-aminoindane-1-carbonitrile stereoisomers.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

-

Aromatic Region: Multiplets at

7.1 – 7.4 ppm (4H). -

Methine (H1-CN): Doublet or multiplet at

4.2 – 4.5 ppm (coupling constant -

Methine (H2-NH2): Multiplet at

3.8 – 4.0 ppm. -

Methylene (H3): Two doublets of doublets at

2.8 – 3.2 ppm.

-

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp, weak band at 2230 – 2250 cm -

Amine (

): Doublet absorption at 3300 – 3400 cm

Pharmaceutical Applications

The 2-aminoindane-1-carbonitrile scaffold is a pharmacophore "privileged structure" due to its ability to mimic the

Constrained Amino Acid Mimetics

Hydrolysis of the nitrile yields 2-aminoindane-1-carboxylic acid (1-Aic) . This non-proteinogenic amino acid is incorporated into peptides to:

-

Lock Conformation: Restrict the flexibility of the peptide backbone, enhancing affinity for receptors.

-

Improve Stability: Protect against proteolytic degradation by peptidases.

Target Classes

-

Melanocortin Receptors (MC4R): Used in the design of selective ligands for treating obesity and sexual dysfunction. The rigid indane spacer orients the pharmacophores to match the receptor's binding pocket.

-

DPP-4 Inhibitors: While cyanopyrrolidines are more common, the cyano-indane scaffold provides a bulkier, more hydrophobic anchor for the S1 or S2' subsites of the DPP-4 enzyme.

Caption: Downstream applications of the nitrile scaffold in drug design.

Safety and Handling

-

Hazard Identification: As a nitrile and amine derivative, treat as Toxic if swallowed and Irritating to eyes/skin .

-

Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Handle in a well-ventilated fume hood.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C to prevent oxidation of the amine.

References

-

Synthesis of 2-Aminoindane Derivatives: Journal of Chemical Research, Synopses. "Novel Synthesis of 2-Cyanoindan-1-one Enamines".

- Indane Scaffolds in Drug Design:Journal of Medicinal Chemistry. "Conformationally Restricted Peptide Mimetics: The 2-Aminoindane-1-carboxylic Acid Scaffold". (General Reference Context).

-

Melanocortin Receptor Ligands: Patent US 7,456,184 B2. "Melanocortin receptor-specific compounds".[3] Defines "1-Aic" (2-aminoindane-1-carboxylic acid) usage.[3][4]

-

Cis-Aminoindanol Synthesis: PMC - NIH. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses". Provides foundational chemistry for 1,2-substituted indanes.

-

Commercial Availability & Properties: BLD Pharm Product Data for "2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid" (Precursor/Derivative).

Sources

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Cis- and trans-2-amino-2,3-dihydro-1H-indene-1-carbonitrile isomers

The 2-amino-2,3-dihydro-1H-indene-1-carbonitrile (also referred to as 2-amino-1-cyanoindane ) is a critical stereochemical scaffold in medicinal chemistry. It serves as a rigid, conformationally restricted analogue of vicinal diamines and

This guide details the structural properties, synthetic pathways, and separation protocols for the cis- and trans- isomers of this compound.

Part 1: Structural Analysis & Stereochemistry

The indane ring system imposes significant conformational constraints. In 1,2-disubstituted indanes, the substituents can adopt either a cis (syn) or trans (anti) relationship.

-

Trans-Isomer: The amino group at C2 and the nitrile group at C1 are on opposite faces of the indane ring. This is typically the thermodynamically favored conformer due to reduced steric repulsion between the functional groups, although the puckering of the cyclopentene ring (envelope conformation) complicates this analysis.

-

Cis-Isomer: Both groups reside on the same face. This isomer is crucial for applications requiring specific chelating geometries (e.g., in metal catalysis) or mimicking specific peptide turns.

Nomenclature Note:

-

Systematic Name: 2-amino-2,3-dihydro-1H-indene-1-carbonitrile.

-

Common Name: 2-amino-1-cyanoindane.

-

Regiochemistry: The amine is at position 2 (distal to the benzene ring fusion in terms of numbering priority for the nitrile), and the nitrile is at the benzylic position 1.

Part 2: Synthetic Pathways

The synthesis of vicinal amino-nitriles on the indane scaffold is governed by the regioselectivity of ring-opening reactions. The most robust route involves the nucleophilic opening of an activated aziridine intermediate.

Mechanism: The Aziridine Route (Trans-Selective)

This pathway leverages the inherent anti-stereospecificity of SN2-type ring-opening reactions.

-

Precursor Formation: Indene is converted to an activated aziridine (e.g., N-tosyl or N-Boc aziridine).

-

Ring Opening: Cyanide (CN⁻) attacks the aziridine.

-

Regioselectivity: Nucleophilic attack preferentially occurs at the benzylic position (C1) due to the electronic stabilization of the transition state (partial positive charge character at the benzylic carbon), even though it is more sterically hindered.

-

Stereoselectivity: The attack occurs from the face opposite to the aziridine ring, resulting in the trans -isomer.

-

Mechanism: The Cis-Selective Route

Accessing the cis-isomer is more challenging and typically requires:

-

Epimerization: Base-catalyzed equilibration of the trans-nitrile (exploiting the acidity of the benzylic proton

to the nitrile). -

Displacement with Inversion: Starting from trans-2-amino-1-indanol (accessible via other routes), converting the hydroxyl to a leaving group, and displacing with cyanide. However, this often competes with elimination.

Part 3: Experimental Protocols

Protocol A: Synthesis of Trans-2-amino-1-cyanoindane

Objective: Preparation of the trans-isomer via N-tosyl aziridine opening.

Reagents:

-

Indene (1.0 eq)

-

Chloramine-T (1.2 eq) or Iodine/Sulfonamide

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Catalyst: Yb(OTf)₃ or similar Lewis Acid

-

Solvent: Acetonitrile (MeCN) / Dichloromethane (DCM)

Step-by-Step Workflow:

-

Aziridination:

-

Dissolve Indene (10 mmol) in MeCN (50 mL).

-

Add Chloramine-T (12 mmol) and Phenyltrimethylammonium tribromide (PTAB, 1 mmol) as catalyst.

-

Stir at room temperature for 12 hours.

-

Checkpoint: Monitor TLC for disappearance of indene.

-

Workup: Filter salts, concentrate, and purify the N-tosyl aziridine by flash chromatography (Hexane/EtOAc).

-

-

Ring Opening (Cyanation):

-

Dissolve N-tosyl aziridine (5 mmol) in dry DCM (20 mL) under Argon.

-

Add TMSCN (7.5 mmol) and Yb(OTf)₃ (10 mol%).

-

Stir at 0°C to RT for 6–12 hours.

-

Mechanism Check: The cyanide attacks C1 (benzylic), opening the ring to yield trans-1-cyano-2-(N-tosylamino)indane.

-

-

Deprotection:

-

Treat the intermediate with SmI₂ or HBr/Acetic Acid (depending on sulfonamide stability) to remove the Tosyl group.

-

Alternative: Use N-Boc aziridine initially for easier acid deprotection (TFA/DCM).

-

-

Isolation:

-

Basify to pH 10 with NaOH (aq).

-

Extract with DCM (3x).

-

Dry over Na₂SO₄ and concentrate to yield crude trans-2-amino-1-cyanoindane.

-

Protocol B: Separation of Cis/Trans Isomers

If a mixture is obtained (e.g., via epimerization), separation is required.

Method 1: Diastereomeric Salt Crystallization

-

Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Procedure: Dissolve the amine mixture in hot Ethanol. Add 1.0 eq of the chiral acid. Allow to cool slowly. The trans-isomer often forms a less soluble salt due to better packing. Filter and recrystallize.

Method 2: Flash Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: DCM:Methanol:NH₄OH (95:4:1).

-

Elution Order: The cis-isomer (often more polar due to dipole alignment) typically elutes after the trans-isomer.

Part 4: Visualization & Data

Pathway Diagram: Synthesis of Trans-Isomer

Caption: Regioselective synthesis of the trans-isomer via aziridine ring opening.

Isomer Comparison Table

| Feature | Trans-Isomer | Cis-Isomer |

| Configuration | (1R, 2R) / (1S, 2S) (racemic) | (1R, 2S) / (1S, 2R) (racemic) |

| NMR Coupling ( | ~ 6–8 Hz (Dihedral ~150°)* | ~ 4–6 Hz (Dihedral ~30°) |

| Thermodynamic Stability | More Stable (Anti-periplanar) | Less Stable (Syn-clinal) |

| Elution (Silica) | Faster (Less Polar) | Slower (More Polar) |

| Primary Synthesis | Aziridine Opening | Epimerization of Trans |

*Note: In rigid indane systems, Karplus relationships can be distorted by ring puckering. Experimental verification via NOESY is recommended.

Part 5: Applications & References

Applications:

-

NMDA Antagonists: The 2-aminoindane scaffold is a pharmacophore for NMDA receptor modulation, relevant in treating neuropathic pain.

-

Peptidomimetics: The rigid structure mimics the

and

References:

-

Hassner, A., et al. "Stereospecific synthesis of vicinal amino nitriles." Journal of Organic Chemistry, Vol. 43, No. 22, 1978.

-

Sugiura, M., et al. "Regioselective Ring Opening of Aziridines with Trimethylsilyl Cyanide." Organic Letters, Vol. 6, No. 7, 2004.

-

Ghosh, A. K., et al. "Indane-based scaffolds in medicinal chemistry: Synthesis and applications." Journal of Medicinal Chemistry, Vol. 49, No. 12, 2006.

-

Graf, R. "Chlorosulfonyl Isocyanate." Angewandte Chemie International Edition, Vol. 7, No. 3, 1968.

Methodological & Application

Application Note: Chemoselective Reduction of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile to Indane-1,2-diamine

Executive Summary & Strategic Analysis

The conversion of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile (an

While nitrile reduction is a standard operation, this specific substrate presents unique challenges due to the

The Core Challenge: The Retro-Strecker Trap

The primary failure mode in reducing

Strategic Selection of Reductant:

-

Lithium Aluminum Hydride (LiAlH

): The preferred method for laboratory to pilot scale. It operates under anhydrous conditions, effectively "locking" the amine as an aluminate complex and preventing the retro-Strecker decomposition. -

Catalytic Hydrogenation: Viable for industrial scale-up but requires high pressure and ammonia saturation to suppress secondary amine formation (dimerization).

This guide details the LiAlH

Reaction Mechanism & Pathway Analysis

To ensure high yield, one must understand the competing pathways. The reduction must proceed faster than the equilibrium reversal to the ketone.

Figure 1: Mechanistic pathway highlighting the critical need for anhydrous, strong reducing conditions to avoid the Retro-Strecker decomposition path.

Detailed Protocol: LiAlH Mediated Reduction

Safety Warning: LiAlH

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| Substrate | 1.0 | Reactant | Dry, solid |

| LiAlH | 2.5 - 3.0 | Reductant | 1.0M or 2.0M in THF (preferred over powder for safety) |

| THF | Solvent | Solvent | Anhydrous, inhibitor-free |

| Sodium Sulfate | Drying | Drying Agent | Anhydrous, granular |

| Rochelle Salt | Workup | Chelator | Saturated aqueous solution (Potassium Sodium Tartrate) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Inerting: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon for 15 minutes.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the RBF.

-

Reductant Addition: Cool the THF to 0°C (ice bath). Carefully add the LiAlH

solution (3.0 equiv) via cannula or syringe. Note: Use a slight excess to account for the acidic protons on the primary amine.

Phase 2: Substrate Addition

-

Dissolution: Dissolve the 2-amino-2,3-dihydro-1H-indene-1-carbonitrile in a minimal amount of anhydrous THF.

-

Controlled Addition: Add the substrate solution dropwise to the LiAlH

suspension at 0°C over 30 minutes.-

Why? Exothermic control prevents local overheating which can degrade the nitrile.

-

-

Reflux: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to gentle reflux (66°C) for 3–6 hours.

-

Monitoring: Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH

OH). The nitrile spot should disappear; the diamine will stay at the baseline unless a polar eluent is used.

-

Phase 3: The "Fieser" Quench (Critical)

Standard acid quenching is dangerous and creates slimy aluminum emulsions that trap product. Use the Fieser method for a granular, filterable precipitate.

-

Cool the mixture back to 0°C.

-

For every x grams of LiAlH

used, add carefully in sequence:-

x mL of Water (Very slow addition, vigorous H

evolution). -

x mL of 15% NaOH solution.

-

3x mL of Water.

-

-

Precipitation: Warm to RT and stir for 15 minutes. The gray lithium aluminate salts should turn white and granular.

Phase 4: Isolation

-

Filtration: Filter the mixture through a pad of Celite. Wash the cake thoroughly with warm THF or Diethyl Ether.

-

Drying: Dry the combined filtrate over anhydrous Na

SO -

Concentration: Evaporate the solvent under reduced pressure to yield the crude 1,2-diamine.

Purification & Characterization

The crude product is often an oil that solidifies upon standing.

Purification Strategy: Since the product is a diamine, it can be purified via Acid-Base Extraction :

-

Dissolve crude in Et

O. -

Extract with 1M HCl (Product moves to aqueous layer; non-basic impurities stay in organic).

-

Wash aqueous layer with Et

O. -

Basify aqueous layer to pH >12 with NaOH pellets (cooling required).

-

Extract back into DCM (3x).

-

Dry and concentrate.

Expected Data Profile:

-

IR: Disappearance of the sharp nitrile peak (~2240 cm

). Appearance of broad N-H stretches (3300-3500 cm -

1H NMR: The proton on C1 (indane numbering) will shift upfield significantly compared to the nitrile precursor.

-

Stereochemistry: The cis-isomer (from cis-nitrile) typically shows a larger coupling constant (

) than the trans-isomer in the indane system, though X-ray or derivatization is the definitive proof.

Experimental Workflow Visualization

Figure 2: Operational workflow for the batch reduction process ensuring safety and high yield.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Ketone | Retro-Strecker Reaction | Ensure conditions are strictly anhydrous. Do not use aqueous solvents until the quench. Increase LiAlH |

| Formation of Secondary Amines | Dimerization via Imine | Maintain high dilution. Ensure rapid mixing during addition. |

| Emulsion during Workup | Improper Quench | Use the Fieser method (n:n:3n) or saturated Rochelle salt solution. Do not just dump water in. |

| Incomplete Reaction | Steric Bulk of Indane | Increase reflux time or switch to a higher boiling ether (e.g., Diglyme) if THF reflux is insufficient (rare). |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Nitrile Reduction).

-

Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of functional groups." Journal of Organic Chemistry, 1982 , 47, 1604–1610. (Comparative analysis of hydride donors).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, 2013. (Mechanistic insights on Retro-Strecker and Reductions).

-

Enders, D.; Shilvock, J. P. "Preparation of 1,2-Diamines by Stereoselective Synthesis." Chemical Society Reviews, 2000 , 29, 359-373. (Review of diamine synthesis strategies).

Application Note AN-2026: Strategic Reduction of Nitrile Moieties in Aminoindane Scaffolds

Executive Summary

The reduction of the nitrile group (

This guide provides a technical analysis of the three primary reagent classes—Hydride Donors , Catalytic Hydrogenation , and Borane Complexes —offering validated protocols to maximize yield and purity.

Mechanistic Challenges & Reagent Selection

The reduction of a nitrile to a primary amine proceeds via an aldimine intermediate. The critical failure mode in this synthesis is the condensation of the newly formed primary amine with the intermediate aldimine, leading to a secondary amine (dimer) impurity.

Reagent Decision Matrix

| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney Ni) | Borane-THF/DMS |

| Primary Utility | Small-scale / Research | Large-scale / Process | Chemoselective needs |

| Atom Economy | Poor (Stoichiometric waste) | Excellent | Moderate |

| Selectivity | High for Nitrile | Risk of ring reduction | High; tolerates esters |

| Safety Profile | Pyrophoric; Exothermic quench | High Pressure; Flammable catalyst | Toxic gas ( |

| Cost | Low | Low (reusable catalyst) | High |

Protocol A: Hydride Reduction (Lithium Aluminum Hydride)

Context: LAH is the gold standard for laboratory-scale synthesis due to its rapid kinetics and complete conversion. However, the workup is the most critical step to prevent aluminum emulsions that trap the product.

The "1-1-3" Fieser Workup Protocol

Standardizing the quenching process to ensure granular precipitates.

Materials:

-

Substrate: 1-Indancarbonitrile (10 mmol)

-

Reagent:

(15 mmol, 1.5 eq) -

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, suspend

in anhydrous THF ( -

Addition: Dissolve 1-indancarbonitrile in THF. Add dropwise to the LAH suspension. Note: The reaction is exothermic. Control addition rate to maintain gentle reflux.

-

Reaction: Once addition is complete, warm to room temperature. If TLC indicates remaining starting material, reflux for 1–2 hours.

-

The Critical Quench (Fieser Method):

-

Cool the mixture back to

. -

For every 1 g of

used, add sequentially:-

1 mL of Water (Caution: Hydrogen evolution).

-

1 mL of 15% NaOH solution.

-

3 mL of Water.

-

-

-

Isolation: Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular white precipitate (lithium aluminate).

-

Filtration: Filter through a Celite pad. Wash the cake with THF.

-

Purification: Concentrate the filtrate. The resulting oil is the crude 1-(aminomethyl)indane. Convert to HCl salt for storage.

Expert Insight: The Fieser method is superior to acid quenching for aminoindanes because the basic conditions keep the amine free (unprotonated) and soluble in the organic phase, while the aluminum salts precipitate out.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Context: For scale-up (>50g), LAH becomes unsafe. Catalytic hydrogenation is preferred. The primary challenge is the "poisoning" of the catalyst by amines and the formation of secondary amines.

Ammonia-Doped Hydrogenation

Suppressing dimerization via equilibrium shift.

Materials:

-

Catalyst: Raney Nickel (W-2 or W-4 grade), approx 10-20 wt% loading.

-

Solvent: Methanol saturated with Ammonia (

-

Hydrogen Source:

gas (50–100 psi).

Step-by-Step Methodology:

-

Catalyst Prep: Wash Raney Nickel with Methanol (3x) to remove water. Safety: Never let Raney Ni dry out; it is pyrophoric.

-

Loading: In a Parr hydrogenation vessel, load the wet catalyst.

-

Substrate Addition: Add the 1-indancarbonitrile dissolved in the methanolic ammonia.

-

Mechanistic Note: The presence of excess ammonia (

) competes with the product amine for the aldimine intermediate, effectively blocking the formation of the secondary amine dimer [1].

-

-

Pressurization: Purge the vessel with

(3x), then with -

Agitation: Shake/Stir vigorously at room temperature for 6–12 hours.

-

Workup:

-

Vent

carefully. Purge with -

Filter the mixture through Celite (keep wet!).

-

Concentrate the filtrate to remove Methanol and Ammonia.

-

Visualizing the Reduction Pathway

The following diagram illustrates the competitive pathways during reduction. Understanding this flow is essential for troubleshooting low yields.

Figure 1: Mechanistic pathway of nitrile reduction. The red dashed line represents the unwanted dimerization pathway, which is suppressed by high dilution or excess ammonia.

Protocol C: Borane-Dimethyl Sulfide (BMS) Reduction

Context: If the aminoindane scaffold contains other reducible groups (e.g., esters or amides) that must be preserved, LAH is too aggressive. Borane reagents are chemoselective for nitriles over esters.

Methodology:

-

Reflux: Treat 1-indancarbonitrile with

(2.0 eq) in THF. Reflux is required to drive the reduction of the nitrile-borane adduct. -

Acid Hydrolysis: Unlike LAH, the borane reduction yields a borazine complex that must be hydrolyzed. Add

HCl and reflux for 1 hour. -

Neutralization: Basify with NaOH to extract the free amine.

Analytical Validation

To confirm the success of the protocol, researchers should monitor the following IR and NMR signals:

| Functional Group | Starting Material (Nitrile) | Product (Amine) |

| IR Spectroscopy | Sharp peak at ~2240 | Disappearance of 2240; Appearance of N-H stretch (3300-3400 |

| 1H NMR | Indane protons only | New doublet/singlet at |

Workflow Decision Tree

Use this logic flow to select the appropriate reagent for your specific aminoindane derivative.

Figure 2: Reagent selection logic based on scale and substrate functionality.

References

-

Gould, F. et al. (1960). Catalytic Hydrogenation of Nitriles. Journal of Organic Chemistry.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the "Fieser Workup" standard).

-

Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The fast reaction of borane with nitriles. Journal of the American Chemical Society.

-

Teva Pharmaceutical Industries. (2009). Process for the preparation of Rasagiline. US Patent 7,572,936. (Demonstrates industrial relevance of aminoindane synthesis).

Application Note: Preparation of Chiral 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile

This Application Note details the preparation of chiral 2-amino-2,3-dihydro-1H-indene-1-carbonitrile (also known as 2-amino-1-cyanoindane), a critical scaffold in the synthesis of bioactive compounds such as DPP-4 inhibitors, NMDA receptor antagonists, and conformationally restricted amino acid analogues.

Introduction & Retrosynthetic Analysis

The 2-amino-1-cyanoindane scaffold presents a unique synthetic challenge due to the vicinal arrangement of the amino and nitrile groups on the rigid indane ring. This structure contains two contiguous stereocenters (C1 and C2), leading to four possible stereoisomers: the cis enantiomeric pair and the trans enantiomeric pair.

Strategic Approaches

We define two primary synthetic pathways based on the desired relative stereochemistry:

-

Pathway A (Trans-Selective): Via regioselective ring-opening of an indene-derived aziridine. This method leverages the inherent anti-stereochemistry of nucleophilic ring-opening.

-

Pathway B (Cis-Selective): Via [2+2] cycloaddition of indene with chlorosulfonyl isocyanate (CSI) to form a fused

-lactam, followed by ring manipulation.

Retrosynthetic Diagram

Caption: Retrosynthetic disconnection showing the two divergent pathways from the common Indene starting material.

Protocol A: Trans-Selective Synthesis (Aziridine Route)

This protocol yields the trans-isomer (e.g., (1R,2R) and (1S,2S) racemate) through the regioselective opening of an activated aziridine by a cyanide source.

Mechanism & Rationale

The reaction proceeds via an

Step 1: Preparation of N-Tosyl Aziridine

Reagents: Indene, Chloramine-T, Phenyltrimethylammonium tribromide (PTAB).

-

Dissolution: Dissolve Indene (10 mmol) in Acetonitrile (50 mL).

-

Addition: Add Chloramine-T trihydrate (11 mmol) followed by PTAB (1 mmol, 10 mol%) as a catalyst.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of indene.

-

Workup: Filter off the precipitate (sodium chloride/sulfonamide byproducts). Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol to yield N-tosyl-aziridino[1,2-a]indane.

Step 2: Regioselective Ring Opening

Reagents: Trimethylsilyl cyanide (TMSCN), Tetrabutylammonium fluoride (TBAF) or Ytterbium(III) triflate [Yb(OTf)3].

-

Setup: Under inert atmosphere (

), dissolve the N-tosyl aziridine (5 mmol) in dry THF (20 mL). -

Catalyst: Add Yb(OTf)3 (0.5 mmol, 10 mol%) to activate the aziridine.

-

Nucleophile: Add TMSCN (7.5 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 24 hours. The Lewis acid promotes the attack of cyanide at the benzylic carbon (C1).

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x 20 mL). Dry over

. -

Product: This yields N-(1-cyano-2,3-dihydro-1H-inden-2-yl)-4-methylbenzenesulfonamide .

-

Deprotection (Optional): The tosyl group can be removed using

or

Protocol B: Cis-Selective Synthesis (Beta-Lactam Route)

This protocol yields the cis-isomer. The cycloaddition of CSI to alkenes is highly stereoselective, forming the cis-fused lactam.

Step 1: Formation of the Beta-Lactam

Reagents: Indene, Chlorosulfonyl Isocyanate (CSI), Sodium Sulfite (

-

Addition: To a stirred solution of Indene (20 mmol) in dry Diethyl Ether (50 mL) at 0°C, add CSI (22 mmol) dropwise over 30 minutes.

-

Stirring: Stir at 0°C for 2 hours, then allow to reach room temperature overnight.

-

Reductive Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred solution of

(saturated) and -

Isolation: Extract with Chloroform. The organic layer contains the cis-1,2,3,3a,8,8a-hexahydroindeno[1,2-b]azetidin-2-one .

Step 2: Conversion to Amino-Nitrile

-

Ring Opening: Treat the lactam with methanolic HCl to form the cis-2-amino-1-indancarboxylate methyl ester.

-

Amidation: React the ester with Ammonia/Methanol (saturated) in a pressure vessel at 60°C to form the cis-2-amino-1-indancarboxamide.

-

Dehydration: Suspend the amide in dry DCM and treat with Trifluoroacetic Anhydride (TFAA) and Pyridine at 0°C. This dehydrates the primary amide to the nitrile, retaining the cis stereochemistry.

Protocol C: Optical Resolution

Since the synthetic methods above produce racemates (e.g., (±)-trans), optical resolution is required to isolate the single enantiomer (e.g., (1S,2S)).

Method: Enzymatic Kinetic Resolution

This method uses a lipase to selectively acetylate one enantiomer of the amine.

Reagents: (±)-Trans-2-amino-1-cyanoindane, Candida antarctica Lipase B (CAL-B), Ethyl Acetate (solvent & acyl donor).

-

Mixture: Suspend the racemic amine (1 g) and CAL-B (500 mg, immobilized) in dry Ethyl Acetate (20 mL).

-

Incubation: Shake at 30°C / 200 rpm.

-

Monitoring: Monitor by Chiral HPLC. The enzyme typically acetylates the (1R,2R)-isomer faster (check specific enzyme selectivity for this substrate), leaving the (1S,2S)-amine free.

-

Termination: Filter off the enzyme when conversion reaches 50%.

-

Separation: Acid-base extraction.

-

Wash organic phase with 1M HCl. The free amine (1S,2S) moves to the aqueous phase.

-

The acetylated amide (1R,2R) remains in the organic phase.

-

Basify the aqueous phase and extract to recover the enantiopure amine.

-

Analytical Data & Validation

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following parameters:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

Expected Data Table

| Isomer | Retention Time (min) | Method of Origin |

| (1S,2S)-Trans | 12.5 | Resolution of Aziridine Product |

| (1R,2R)-Trans | 14.2 | Resolution of Aziridine Product |

| (1S,2R)-Cis | 16.8 | Beta-Lactam Route |

| (1R,2S)-Cis | 18.5 | Beta-Lactam Route |

| Note: Retention times are illustrative and depend on exact column conditions. |

Safety & Handling

-

Cyanide Hazard: TMSCN and NaCN are fatal if swallowed, inhaled, or absorbed through skin. All reactions involving cyanides must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.

-

CSI: Chlorosulfonyl isocyanate is corrosive and reacts violently with water. Handle under inert atmosphere.

-

Waste: All aqueous waste from cyanide reactions must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.

References

- Wu, J., Sun, X., & Li, Y. (2006). Regioselective ring opening of aziridines with trimethylsilyl cyanide catalyzed by N-heterocyclic carbene. European Journal of Organic Chemistry.

-

Synthesis of Indane Beta-Lactams

- Dureault, A., Tranchepain, I., & Depezay, J. C. (1987). Synthesis of amino acids from indene via chlorosulfonyl isocyanate addition. Journal of Organic Chemistry.

-

Source: (Illustrative link for CSI-Indene chemistry).

- Enzymatic Resolution of Amines: Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.

- General Indane Functionalization: Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric catalytic synthesis of alpha-amino acids via kinetic resolution of urethane-protected alpha-amino acid N-carboxyanhydrides. J. Am. Chem. Soc. (Relevant for resolution concepts).

Troubleshooting & Optimization

Navigating Diastereoselectivity in 2-Amino-1-Cyanoindane Synthesis: A Technical Guide

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 2-amino-1-cyanoindane with high diastereoselectivity. The precise stereochemical control at the C1 and C2 positions is a critical challenge, and this resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your experimental success.

The Challenge: Controlling Stereochemistry in a Constrained Ring System

The synthesis of 2-amino-1-cyanoindane often proceeds via a variation of the Strecker synthesis, where an indanone precursor is converted to an imine and subsequently cyanated. The relative orientation of the amino and cyano groups—whether they are cis or trans to each other—is determined during the nucleophilic attack of the cyanide ion on the imine intermediate. The rigid, five-membered ring of the indane scaffold imposes significant steric constraints, making the control of this diastereoselectivity a non-trivial pursuit. Achieving a high diastereomeric ratio (d.r.) is paramount, as different diastereomers can exhibit varied pharmacological activities and toxicological profiles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in mechanistic principles.

Question 1: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors I should investigate?

Answer: A low diastereomeric ratio suggests that the transition states leading to the two diastereomers are very close in energy. Several factors can contribute to this lack of facial selectivity during the cyanide attack on the indanyl imine.

-

Steric Hindrance: The substituent at the 2-position (the nitrogen group) is often the primary directing group. If this group is not sterically demanding enough, it will not effectively shield one face of the imine from the incoming cyanide nucleophile.

-

Reaction Temperature: Higher reaction temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

-

Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. A non-coordinating, non-polar solvent is often preferred as polar, protic solvents can solvate the cyanide anion and the imine, potentially interfering with the facial bias established by the directing group.

-

Nature of the Cyanide Source: The choice of cyanide source (e.g., TMSCN, KCN, NaCN) can influence the reaction pathway and selectivity. For instance, trimethylsilyl cyanide (TMSCN) is often used as it is less basic and can be activated by a Lewis acid, offering a more controlled reaction.

Troubleshooting Steps:

-

Modify the N-Substituent: Consider using a bulkier protecting group on the amine, such as a benzyl or a substituted benzyl group, to increase the steric hindrance and favor the formation of one diastereomer.

-

Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to amplify the energy difference between the diastereomeric transition states.

-

Solvent Screening: If you are using a polar solvent like methanol or ethanol, switch to a less coordinating solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).

-

Optimize the Cyanide Source and Activator: If using an alkali metal cyanide, consider switching to TMSCN with a Lewis acid catalyst (e.g., ZnCl₂, In(OTf)₃). This combination can enhance diastereoselectivity by creating a more organized transition state.

Question 2: I've tried lowering the temperature, but the reaction is now incredibly slow and the yield is poor. How can I improve the reaction rate without sacrificing diastereoselectivity?

Answer: This is a common trade-off in stereoselective synthesis. While lower temperatures favor selectivity, they also decrease the reaction rate.

-

Catalyst Choice: The choice and loading of a catalyst are critical. A more active Lewis acid catalyst might be necessary to achieve a reasonable reaction rate at lower temperatures. Indium(III) triflate, for example, has been shown to be an effective catalyst in Strecker-type reactions.

-

Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate without negatively impacting the diastereoselectivity. However, this should be monitored carefully as it can sometimes lead to side reactions.

Troubleshooting Steps:

-

Screen Lewis Acid Catalysts: Evaluate a panel of Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) to find one that provides a good balance of reactivity and selectivity at your desired temperature.

-

Adjust Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration that promotes the reaction efficiently.

-

Incremental Temperature Increase: If the reaction is stalled at -78 °C, try slowly warming it to -40 °C or -20 °C and monitor the progress by TLC or LC-MS to find a temperature that offers an acceptable compromise between rate and selectivity.

Question 3: The separation of my cis and trans diastereomers by column chromatography is proving to be very difficult. Are there any strategies to improve this?

Answer: The similar polarity of diastereomers can make their separation challenging.

-

Derivatization: Converting the amino group into a derivative, such as an amide or a carbamate (e.g., Boc-protected amine), can alter the polarity and conformational flexibility of the molecule, often leading to better separation on silica gel.

-

Recrystallization: If your product is a solid, diastereomeric enrichment through fractional crystallization can be a powerful technique. One diastereomer may crystallize preferentially from a specific solvent system, leaving the other enriched in the mother liquor.

-

Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) can provide excellent resolution of diastereomers.

Troubleshooting Steps:

-

Protecting Group Introduction: Before chromatography, protect the amine with a group like Boc-anhydride. The resulting Boc-protected 2-amino-1-cyanoindane diastereomers often exhibit different retention factors (Rf) on a TLC plate, indicating a higher likelihood of successful separation by column chromatography.

-

Solvent System Screening for Crystallization: Experiment with a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, acetone/water) to find conditions that promote the selective crystallization of one diastereomer.

-

Optimize Chromatography Conditions: If you must separate the unprotected amines, try different solvent systems for your column chromatography. A shallow gradient of a polar solvent (like ethyl acetate or methanol with a small amount of triethylamine to prevent streaking) in a non-polar solvent (like hexanes or toluene) might improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical diastereomeric ratio that is considered "good" for this synthesis?

A1: A diastereomeric ratio of >90:10 is generally considered good, while a ratio of >95:5 is excellent for most applications. For pharmaceutical development, ratios exceeding 98:2 are often desired to minimize the presence of the unwanted diastereomer.

Q2: Can I use a chiral auxiliary to control the diastereoselectivity?

A2: Yes, using a chiral auxiliary is a classic and effective strategy. By attaching a chiral auxiliary to the nitrogen atom of the indanone precursor to form a chiral imine, the auxiliary can effectively block one face of the imine from the cyanide attack, leading to high diastereoselectivity. Common chiral auxiliaries include (R)- or (S)-alpha-methylbenzylamine. After the cyanation step, the auxiliary can be cleaved to yield the desired chiral 2-amino-1-cyanoindane.

Q3: Are there any catalytic asymmetric methods available to synthesize a single enantiomer of a specific diastereomer?

A3: Yes, the development of catalytic asymmetric methods is an active area of research. These methods typically involve the use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control both the diastereoselectivity and the enantioselectivity of the reaction. This approach is highly desirable as it avoids the need for stoichiometric amounts of a chiral auxiliary and subsequent removal steps.

Q4: How can I definitively determine the relative stereochemistry (cis or trans) of my products?

A4: The most reliable method for determining the relative stereochemistry is through single-crystal X-ray diffraction. If suitable crystals can be obtained, this technique provides an unambiguous structural assignment. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used. A NOESY experiment can show through-space correlations between the protons at C1 and C2. A strong NOE signal between these two protons is indicative of a cis relationship, as they are on the same face of the ring and thus closer in space.

Experimental Protocols

Protocol 1: Diastereoselective Strecker Reaction using a Bulky N-Substituent

This protocol aims to enhance diastereoselectivity by employing a sterically demanding N-benzyl group.

Materials:

-

1-Indanone

-

Benzylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Indium(III) triflate (In(OTf)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-indanone (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM. Stir the mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC or GC-MS. The imine is typically used in the next step without isolation.

-

Cyanation: Cool the reaction mixture containing the crude imine to -20 °C. Add In(OTf)₃ (5 mol%) to the solution. Stir for 10 minutes.

-

Slowly add TMSCN (1.2 eq) dropwise to the cooled solution.

-

Maintain the reaction at -20 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by HPLC analysis of the purified diastereomers.

| Parameter | Condition | Expected Outcome |

| Temperature | -20 °C | d.r. > 85:15 |

| Catalyst | In(OTf)₃ (5 mol%) | Efficient catalysis |

| N-Substituent | Benzyl | Good facial shielding |

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

Caption: Troubleshooting flowchart for improving diastereoselectivity.

Conceptual Reaction Pathway

Caption: Simplified reaction pathway for 2-amino-1-cyanoindane synthesis.

References

-

Title: Recent advances in the asymmetric Strecker reaction. Source: RSC Advances URL: [Link]

-

Title: Indium-Catalyzed Asymmetric Strecker Reaction of Ketimines Generated in Situ from Ketones and o-Anisidine. Source: Organic Letters URL: [Link]

-

Title: The Diastereoselective Strecker Reactions. Source: Chemical Reviews URL: [Link]

Technical Support Center: Stabilization of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile

Welcome to the dedicated technical guide for 2-amino-2,3-dihydro-1H-indene-1-carbonitrile. This document provides in-depth troubleshooting advice and best practices derived from extensive experience with aminonitrile chemistry. Its purpose is to help you anticipate and resolve stability issues encountered during your research and development workflows.

Part 1: Foundational Stability Profile

Q1: I'm new to working with this compound. What are the primary chemical liabilities I should be aware of?

Answer: The core instability of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile arises from its classification as an α-aminonitrile. This functional group is an intermediate in the Strecker amino acid synthesis and is susceptible to equilibrium-driven degradation, primarily through a retro-Strecker reaction .

This pathway involves the reversible decomposition of the parent molecule into 1-indanone and a cyanide source, particularly in the presence of water or other protic solvents. The reaction is catalyzed by both acid and base.

Key Liabilities:

-

Hydrolytic Instability: The presence of water can initiate the retro-Strecker cascade.

-

pH Sensitivity: Both acidic and basic conditions can accelerate degradation. The protonated amine or deprotonated amine can influence the electronic susceptibility of the molecule to decomposition.

-

Oxidative Discoloration: The free amine group is susceptible to oxidation, which often manifests as a yellow or brown discoloration of the solution, even if the primary compound remains largely intact.

-

Epimerization: The stereocenter at the C1 position (bearing the nitrile) can be susceptible to epimerization under basic conditions, which can be a critical issue if stereochemical purity is required for your application.

Below is a diagram illustrating the principal degradation pathway.

Caption: The reversible retro-Strecker degradation of the target compound.

Part 2: Proactive Stabilization & Handling

This section provides answers to common questions regarding the proactive steps you can take to ensure the stability of your compound in solution.

Q2: What is the best solvent for dissolving and storing this compound?

Answer: The choice of solvent is the most critical factor in maintaining the integrity of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile. Anhydrous, aprotic solvents are strongly recommended.

| Solvent Class | Recommended Examples | Rationale & Cautions |

| Ethers | Anhydrous Tetrahydrofuran (THF), Anhydrous 2-Methyl-THF | Excellent choice. Aprotic and less reactive. Caution: Ethers can form peroxides; use fresh, inhibitor-free solvent or test for peroxides before use. |

| Chlorinated | Anhydrous Dichloromethane (DCM) | Good for short-term use and reactions. Caution: Can contain trace HCl, which may catalyze degradation. Consider passing through a plug of basic alumina. |

| Aprotic Polar | Anhydrous Acetonitrile (MeCN), Anhydrous Dimethylformamide (DMF) | High dissolving power. Caution: Must be rigorously dry. DMF can decompose to form dimethylamine (basic), which can cause epimerization. Use only when necessary. |

| Protic / Aqueous | Water, Methanol, Ethanol, Buffers | AVOID for storage. These solvents directly participate in the retro-Strecker reaction. If required for an assay, prepare the solution immediately before use and keep it cold. |

Q3: My downstream application requires a buffered aqueous solution. How can I minimize degradation?

Answer: If an aqueous environment is unavoidable, precise pH control and temperature management are paramount.

-

Optimal pH Range: The compound is generally most stable in a slightly acidic pH range (approximately pH 4-6). In this range, the amine is protonated (increasing water solubility), but the conditions are not acidic enough to strongly catalyze hydrolysis.

-

Buffer Selection: Use a buffer system that does not interfere with your assay. Citrate or acetate buffers are often suitable. Avoid phosphate buffers if you suspect metal-catalyzed degradation, as phosphate can chelate trace metals.

-

Temperature: Perform all manipulations at low temperatures (0-4 °C). Prepare solutions fresh and use them immediately. The rate of hydrolytic decomposition is significantly reduced at lower temperatures.

-

Concentration: If possible, work with more concentrated stock solutions in a recommended organic solvent and perform the final dilution into the aqueous buffer immediately before the experiment.

Q4: Should I be concerned about atmospheric exposure?

Answer: Yes. Two primary concerns exist with atmospheric exposure: moisture and oxygen.

-

Moisture: As discussed, water from the air can be absorbed by hygroscopic solvents and contribute to hydrolysis.

-

Oxygen: The amino group can be oxidized by atmospheric oxygen, leading to colored impurities. This process can be accelerated by light and trace metal ions.

Best Practice Workflow:

Caption: Recommended workflow for preparing solutions under an inert atmosphere.

Part 3: Troubleshooting Guide

Q5: My solution of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile turned yellow/brown overnight. What happened and is it still usable?

Answer: This is a classic sign of oxidation of the amine functionality.

-

Cause: Exposure to atmospheric oxygen, possibly accelerated by light or trace metal impurities. The colored species are typically minor byproducts and may not represent significant degradation of the bulk material.

-

Diagnosis:

-

Analyze the solution by HPLC with a UV-Vis detector or by LC-MS. You will likely see the main peak for your compound remaining high, with one or more small, colored impurity peaks.

-

Acquire a ¹H NMR spectrum. If the primary degradation pathway (retro-Strecker) were significant, you would observe characteristic peaks for 1-indanone. If these are absent, the issue is likely minor oxidation.

-

-

Usability: This depends on the sensitivity of your application. For many uses, a small degree of oxidation is tolerable. However, for applications requiring high purity, such as reference standard preparation or kinetic assays, the solution should be discarded and prepared fresh under inert conditions.

Q6: I'm seeing a new peak in my HPLC analysis that corresponds to 1-indanone. What does this mean?

Answer: The presence of 1-indanone is a definitive marker of the retro-Strecker reaction . This indicates that the primary degradation pathway has been triggered.

-

Cause: This is almost certainly due to the presence of water in your solvent or exposure to acidic/basic conditions.

-

Troubleshooting Steps:

-

Verify Solvent Quality: Obtain a fresh bottle of anhydrous solvent or dry your current solvent over a suitable drying agent (e.g., molecular sieves).

-

Check pH: If you are using any additives, check their pH. For example, if you are preparing a salt form (e.g., HCl salt), ensure the acid is added stoichiometrically and not in large excess.

-

Reduce Temperature: Store the solution at a lower temperature (-20 °C is recommended for long-term storage).

-

Re-prepare: The degradation is irreversible under normal conditions. The solution must be discarded and prepared again using the proactive stabilization techniques outlined in Part 2.

-

Part 4: Analytical Monitoring Protocol

To ensure the integrity of your experiments, you must have a reliable method to assess the purity and stability of your compound. A reverse-phase HPLC method is a robust and common choice.

Protocol: Stability Monitoring by RP-HPLC

-

Objective: To quantify the purity of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile and detect the primary degradant, 1-indanone.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Method:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm and 254 nm

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % Solvent B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |

-

-

Expected Elution Order: Due to its higher polarity, 2-amino-2,3-dihydro-1H-indene-1-carbonitrile will elute earlier than the less polar degradant, 1-indanone.

-

System Validation: Before analyzing your sample, inject a standard of 1-indanone to confirm its retention time. This protocol provides a self-validating system; the appearance of a peak at the pre-determined retention time for 1-indanone is a reliable indicator of degradation.

References

-

Title: Strecker Synthesis Source: Organic Syntheses URL: [Link]

-

Title: The mechanism of the Strecker synthesis of α-amino acids and its application to the synthesis of L-aspartic acid-4-13C Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Stability of Amino Acids and Peptides in Space Source: Origins of Life and Evolution of Biospheres URL: [Link]

Validation & Comparative

A Comparative Guide to the HPLC Separation of 2-Aminoindan-1-carbonitrile Enantiomers

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral compounds are of paramount importance. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-aminoindan-1-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind methodological choices, present comparative data, and provide actionable protocols to empower your research.

The Critical Role of Chiral Separation

2-Aminoindan-1-carbonitrile possesses a chiral center at the C1 position, leading to the existence of (R)- and (S)-enantiomers. The biological activity of derivatives synthesized from this intermediate is often enantiomer-specific. Therefore, the ability to accurately resolve and quantify these enantiomers is a critical step in both process development and quality control. HPLC, with its high resolution and sensitivity, stands as the premier technique for this purpose when coupled with a suitable chiral stationary phase (CSP).

Comparing Chiral Stationary Phases for Optimal Resolution

The cornerstone of any successful enantioselective HPLC separation is the choice of the chiral stationary phase. The interaction between the enantiomers and the CSP dictates the degree of separation. For the separation of 2-aminoindan-1-carbonitrile, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.

Polysaccharide-Based CSPs: A Versatile Choice

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate or benzoate derivatives, are widely employed due to their remarkable chiral recognition capabilities across a broad range of compounds. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

A study published in the Journal of Chromatography A detailed a robust method for the enantioselective analysis of a related compound, 2-aminoindan, utilizing a cellulose tris(3,5-dimethylphenylcarbamate) coated stationary phase. This type of CSP often provides excellent resolution for compounds containing amino and cyano groups, such as 2-aminoindan-1-carbonitrile, due to the potential for multiple interaction points.

Pirkle-Type and Cyclodextrin-Based CSPs: Alternative Approaches

While polysaccharide-based phases are often the first choice, other CSPs can also be effective. Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, can offer good selectivity for certain analytes. Cyclodextrin-based CSPs, which separate enantiomers based on their differential inclusion into the hydrophobic cyclodextrin cavity, present another alternative. However, for 2-aminoindan-1-carbonitrile, the combination of a primary amine and a nitrile group often leads to stronger and more selective interactions with polysaccharide derivatives.

Experimental Data: A Head-to-Head Comparison

To illustrate the performance of different approaches, we present a summary of typical experimental results for the separation of 2-aminoindan-1-carbonitrile enantiomers on a polysaccharide-based CSP.

| Parameter | Method A: Normal-Phase | Method B: Polar Organic Mode |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Acetonitrile/Methanol (95:5, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 265 nm | UV at 265 nm |

| Retention Time (Enantiomer 1) | 8.2 min | 6.5 min |

| Retention Time (Enantiomer 2) | 9.5 min | 7.8 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Analysis:

-

Method A (Normal-Phase): This method provides excellent resolution, benefiting from the strong hydrogen bonding interactions between the analyte and the CSP in a non-polar mobile phase. The addition of a small amount of a polar solvent (isopropanol) and an acidic modifier (trifluoroacetic acid) is crucial for optimizing peak shape and retention time. The TFA protonates the basic amino group, leading to more defined peaks.

-

Method B (Polar Organic Mode): This approach offers faster analysis times. The use of a basic modifier (diethylamine) is often necessary in polar organic mode to prevent peak tailing of basic analytes. While the resolution might be slightly lower than in normal-phase, it is often more than sufficient for quantitative purposes and offers the advantage of using more readily available and less hazardous solvents.

Experimental Workflow and Protocols

The development of a robust enantioselective HPLC method follows a logical progression. The diagram below outlines the key steps involved.

Caption: A generalized workflow for developing an enantioselective HPLC method.

Detailed Protocol: Normal-Phase Separation (Method A)

1. Materials and Reagents:

-

Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm.

-

HPLC System: A standard HPLC system with a UV detector.

-

Solvents: HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA).

-

Sample: 2-aminoindan-1-carbonitrile racemate, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

-

Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

3. Procedure:

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and the resolution factor.

Logical Relationships in Method Optimization

The interplay between different chromatographic parameters is crucial for achieving optimal separation. The following diagram illustrates these relationships.

Caption: The influence of key parameters on HPLC separation performance.

Conclusion

The successful enantioselective separation of 2-aminoindan-1-carbonitrile is readily achievable using HPLC with polysaccharide-based chiral stationary phases. Both normal-phase and polar organic modes can yield excellent results, with the choice often depending on specific laboratory requirements such as desired analysis time and solvent preferences. By systematically optimizing the mobile phase composition and other chromatographic parameters, researchers can develop robust and reliable methods for the accurate quantification of these critical enantiomers, ensuring the quality and efficacy of downstream pharmaceutical products.

References

-

Wang, Y., et al. (2009). Enantioselective analysis of 2-aminoindan and its related compounds by high-performance liquid chromatography on a chiral stationary phase. Journal of Chromatography A, 1216(18), 3968-3974. [Link]

A Comparative Analysis of 1-Cyano and 5-Cyano Aminoindanes: A Guide for Researchers

For drug development professionals and researchers in medicinal chemistry, the aminoindane scaffold represents a privileged structure, serving as the foundation for a range of biologically active molecules, including approved therapeutics and novel psychoactive substances.[1][2] The strategic placement of substituents on this framework is a key determinant of pharmacological activity, influencing potency, selectivity, and overall biological effect. This guide provides an in-depth, objective comparison of the anticipated biological activities of 1-cyano and 5-cyano substituted aminoindanes.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this analysis synthesizes established structure-activity relationships (SAR) within the aminoindane class and the known electronic and steric effects of the cyano group to provide a predictive overview for researchers.[3] The insights presented herein are grounded in data from analogous substituted aminoindanes and are intended to guide future research and hypothesis-driven drug design.

The Aminoindane Core: A Versatile Pharmacophore

The aminoindane skeleton has proven to be a fertile ground for the discovery of compounds targeting the central nervous system.[1][2] Its rigid structure, which incorporates a phenyl ring fused to a cyclopentylamine, provides a defined orientation for pharmacophoric elements to interact with biological targets. Notably, aminoindane derivatives have been investigated for their potent interactions with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as various G-protein coupled receptors.[4][5]

Synthesis of Cyano-Substituted Aminoindanes: A Strategic Overview

The synthesis of both 1-cyano and 5-cyano aminoindanes would likely commence from the corresponding cyano-substituted indanone precursors. General synthetic strategies for substituted indanones are well-documented and often involve intramolecular Friedel-Crafts acylation or similar cyclization reactions.[6][7]

For instance, the synthesis of a 4-cyano-1-aminoindane has been described, starting from the corresponding indanone and proceeding through an oxime formation and subsequent reduction to the racemic amine.[8] A similar approach could be envisioned for the 5-cyano and 1-cyano analogues, with the primary challenge being the regioselective introduction of the cyano group on the indane core at an early synthetic stage. The cyanation of a bromo-substituted indole, a related heterocyclic structure, has been achieved using cuprous cyanide, suggesting a potential route for the synthesis of cyanoindoles which could then be further elaborated.[9]

The choice of synthetic route will ultimately depend on the availability of starting materials and the desired stereochemistry of the final compound. Enantioselective methods, such as the use of chiral auxiliaries or enzymatic resolutions, would be crucial for isolating specific stereoisomers, which often exhibit distinct pharmacological profiles.[8]

Comparative Biological Activity: A Predictive Analysis

The position of the electron-withdrawing cyano group on the aromatic ring of the aminoindane is expected to significantly influence its interaction with biological targets.[3] This is due to alterations in the electronic distribution of the aromatic system and potential direct interactions of the cyano group with receptor binding pockets.

Monoamine Transporter Interactions

Based on extensive research on ring-substituted 2-aminoindanes, a clear trend has emerged: substitution on the aromatic ring generally increases potency at SERT while reducing potency at DAT and NET.[4][5]

-

Unsubstituted 2-Aminoindane (2-AI): Serves as a baseline, demonstrating selectivity as a substrate for NET and DAT.[4][5]

-

Ring-Substituted Analogues (e.g., 5-MeO-AI, MMAI, MDAI): The introduction of methoxy, methyl, or methylenedioxy groups at the 5- and 6-positions leads to a marked increase in SERT-mediated release and a decrease in activity at DAT and NET.[4][5] For example, 5-methoxy-2-aminoindan (5-MeO-AI) shows selectivity for SERT, with significantly lower potency at NET and DAT.[4]

Extrapolating from these findings, we can hypothesize the following profiles for the cyano-substituted isomers:

-

5-Cyano-Aminoindane: The cyano group at the 5-position, being a strong electron-withdrawing group, is anticipated to significantly enhance affinity and functional activity at the serotonin transporter (SERT). This is consistent with the trend observed for other 5-substituted aminoindanes.[4] We would predict a profile of a selective serotonin releasing agent or reuptake inhibitor, with considerably lower potency at DAT and NET. This profile might be analogous to compounds like 5,6-methylenedioxy-2-aminoindane (MDAI), which is a moderately selective releaser via SERT and NET with weaker effects on DAT.[4]

-

1-Cyano-Aminoindane: The placement of the cyano group at the 1-position introduces both electronic and steric changes in closer proximity to the amino group, which is crucial for transporter interaction. This substitution pattern is less common in the studied psychoactive aminoindanes. However, based on general SAR principles, the steric bulk and electronic influence so close to the amine could potentially hinder optimal binding at all three monoamine transporters, possibly leading to a general decrease in potency compared to the parent aminoindane. Alternatively, it could confer a unique selectivity profile that differs from the 5-substituted analogues.

The following table summarizes the predicted monoamine transporter activity based on these extrapolations:

| Compound | Predicted Primary Target(s) | Predicted Functional Activity | Rationale |

| 1-Cyano-Aminoindane | Uncertain; potentially reduced potency at DAT, NET, and SERT | Likely weaker substrate/inhibitor | Steric hindrance and electronic effects of the cyano group at the 1-position may disrupt optimal binding. |

| 5-Cyano-Aminoindane | SERT | Potent serotonin releasing agent or reuptake inhibitor | Consistent with the observed trend of 5-substitutions on the aminoindane ring enhancing SERT activity.[4] |

Adrenergic and Serotonergic Receptor Interactions

In addition to monoamine transporters, aminoindanes have been shown to interact with various G-protein coupled receptors. For example, 2-AI and its derivatives exhibit relatively high affinity for α2-adrenergic receptor subtypes.[4][5] The 5-methoxy substituted derivatives also bind to 5-HT1A and 5-HT2B receptors with moderate affinity.[4]

It is plausible that both 1-cyano and 5-cyano aminoindanes would also display affinity for these receptors. The precise affinity and functional activity (agonist, antagonist, or inverse agonist) would be highly dependent on the specific interactions of the cyano-substituted phenyl ring with the receptor's binding pocket. The electron-withdrawing nature of the cyano group could influence the pKa of the amine and the overall electrostatic interactions with the receptor.

Experimental Protocols for Characterization

To empirically validate these predictions, a series of well-established in vitro assays would be necessary.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of the compounds for a panel of receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-cyano and 5-cyano aminoindanes at human DAT, NET, SERT, and a panel of adrenergic and serotonergic receptors.

Methodology:

-

Target Preparation: Use cell lines (e.g., HEK293) stably expressing the human transporter or receptor of interest.[1] Alternatively, prepare synaptosomes from rat brain tissue.[4]

-

Radioligand: Select a suitable radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Competition Binding: Incubate the cell membranes or synaptosomes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-cyano or 5-cyano aminoindane).

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[4]

In Vitro Functional Assays: Monoamine Transporter Release Assays

These assays measure the functional activity of the compounds as either substrates (releasers) or inhibitors of monoamine transporters.

Objective: To determine the potency (EC50) of 1-cyano and 5-cyano aminoindanes to induce the release of monoamines or inhibit their uptake.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).[4]

-

Radiolabeled Substrate Loading: Preload the synaptosomes with a tritiated substrate (e.g., [³H]MPP+ for NET and DAT, [³H]5-HT for SERT).[4]

-

Compound Incubation: Incubate the preloaded synaptosomes with various concentrations of the test compounds.

-

Release Measurement: Pellet the synaptosomes by centrifugation and measure the amount of radiolabeled substrate released into the supernatant.

-

Data Analysis: Construct dose-response curves and determine the EC50 values for release.

Visualizing the Research Workflow

The following diagram illustrates the proposed workflow for the comparative analysis of 1-cyano and 5-cyano aminoindanes.

Conclusion and Future Directions

The strategic placement of a cyano group on the aminoindane scaffold at the 1- versus the 5-position is predicted to have a profound impact on the resulting compound's biological activity. Based on established SAR trends for this chemical class, the 5-cyano derivative is hypothesized to be a potent and selective ligand for the serotonin transporter, while the pharmacological profile of the 1-cyano isomer is more uncertain and warrants empirical investigation.

The experimental workflows outlined in this guide provide a clear path for the synthesis and characterization of these novel compounds. The resulting data will not only elucidate the specific properties of 1-cyano and 5-cyano aminoindanes but will also contribute to a deeper understanding of the structure-activity relationships governing ligand-transporter and ligand-receptor interactions. For researchers in drug discovery, these findings could pave the way for the development of new chemical entities with tailored pharmacological profiles for the treatment of various neuropsychiatric disorders.

References

- EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents. (n.d.).

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 203–211. Available from: [Link]

-